molecular formula C8H8ClNO2 B1361370 Methyl N-(3-chlorophenyl)carbamate CAS No. 2150-88-1

Methyl N-(3-chlorophenyl)carbamate

Cat. No. B1361370
CAS RN: 2150-88-1
M. Wt: 185.61 g/mol
InChI Key: SEPMCAVKHUPSMA-UHFFFAOYSA-N
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Description

“Methyl N-(3-chlorophenyl)carbamate” is a chemical compound with the linear formula C8H8ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl N-(3-chlorophenyl)carbamate” is represented by the linear formula C8H8ClNO2 . Its molecular weight is 185.611 .

Scientific Research Applications

Agricultural Applications

Methyl N-(3-chlorophenyl)carbamate and similar compounds are widely used in agriculture. One study focused on carbendazim (MBC) (methyl-2-benzimidazole carbamate) and tebuconazole (TBZ) in agriculture, particularly for the prevention and control of fungal diseases. These compounds are used in solid lipid nanoparticles and polymeric nanocapsules, offering advantages like altered release profiles, reduced losses due to leaching or degradation, and decreased toxicity in the environment and humans (Campos et al., 2015). Another study found that post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate significantly reduced starch degradation in potato tubers stored in an evaporative cooling chamber (Khurana et al., 1985).

Insecticidal and Herbicidal Use

Several studies explore the use of methyl N-(3-chlorophenyl)carbamate derivatives in insecticides and herbicides. For instance, a study examined the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, one of which is a methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate derivative (Hasan et al., 1996). Another research examined the insecticidal potential of multisubstituted chloro- and methyl-phenyl N-methylcarbamates, discussing the relationship between their structure and biological activity (Metcalf et al., 1963).

Biodegradation and Environmental Impact

Research also explores the biodegradation of these compounds in the environment. An enzyme from a soil bacterium, Pseudomonas sp., was found to hydrolyze phenylcarbamate herbicides, including isopropyl N-(3-chlorophenyl) carbamate, into simpler forms like chloroaniline (Kearney & Kaufman, 1965). This aspect of research helps in understanding the environmental fate of these chemicals.

Analytical Methods for Detection in Agricultural Products

Studies have been conducted on analytical methods for detecting carbamate insecticides in vegetables and fruits. For example, a procedure was investigated for determining residual amounts of carbamate insecticides in vegetables, including 3-methylphenyl N-methylcarbamate and 2-chlorophenyl N-methylcarbamate, demonstrating the importance of monitoring these compounds in food products (Miyata & Kashimoto, 1974).

Safety and Hazards

“Methyl N-(3-chlorophenyl)carbamate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

properties

IUPAC Name

methyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPMCAVKHUPSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175842
Record name Methyl N-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-chlorophenyl)carbamate

CAS RN

2150-88-1
Record name Methyl N-(3-chlorophenyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(3-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(3-chlorophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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